2-Fluoro-4-propoxybenzoic acid
Overview
Description
2-Fluoro-4-propoxybenzoic acid is a chemical compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-fluoro-4-propoxybenzoic acid . The InChI code is 1S/C10H11FO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6H,2,5H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
2-Fluoro-4-propoxybenzoic acid is a solid substance at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
1. Polymerase-Directed Synthesis of 2′-Fluoro Modified Nucleic Acids
- Application Summary: 2′-Fluoro modified nucleic acids are used in the polymerase-directed synthesis of DNA. This modification stabilizes the N-glycosidic linkage, blocking base loss and subsequent backbone cleavage .
- Methods of Application: The polymerase-directed synthesis of 2′-fluoro modified DNA is performed using commercially available 2′-fluoronucleoside triphosphates. Four thermostable DNA polymerases were found to incorporate 2′-fluoronucleotides with reasonable efficiency .
- Results: The MALDI analysis of enzymatically produced 2′-fluoro modified DNA showed no base loss or backbone fragmentation, in contrast to the extensive fragmentation evident with unmodified DNA of the same sequence .
2. Synthesis of New Derivatives
- Application Summary: 2-Fluoro-4-propoxybenzoic acid can be used in the synthesis of new derivatives of 4-fluoro benzoic acid .
- Methods of Application: The reaction progress was checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .
- Results: The results of this application were not specified in the source .
3. Acid-Base Studies
- Application Summary: The acidity of 2-fluorobenzoic acid has been studied in comparison to 4-fluorobenzoic acid . This could potentially extend to 2-Fluoro-4-propoxybenzoic acid.
- Methods of Application: The study involved the measurement of pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
- Results: It was found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .
4. Synthesis of Other Compounds
- Application Summary: 2-Fluoro-4-N-propoxybenzoic acid can be used in the synthesis of other organic compounds .
- Methods of Application: The specific methods of application would depend on the compound being synthesized .
- Results: The results of this application were not specified in the source .
5. Acid-Base Studies
- Application Summary: The acidity of 2-fluorobenzoic acid has been studied in comparison to 4-fluorobenzoic acid . This could potentially extend to 2-Fluoro-4-propoxybenzoic acid.
- Methods of Application: The study involved the measurement of pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
- Results: It was found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .
6. Synthesis of Other Compounds
Safety And Hazards
The compound is classified under the GHS07 category. It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-fluoro-4-propoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNGKZRNUKQAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379206 | |
Record name | 2-fluoro-4-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-propoxybenzoic acid | |
CAS RN |
203115-96-2 | |
Record name | 2-Fluoro-4-propoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203115-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-fluoro-4-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-fluoro-4-propoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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